BenchChemオンラインストアへようこそ!

Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate

NMDA receptor glycine binding site indole‑2‑carboxylate SAR

Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS 2106765-19-7) is a 3‑substituted indole‑2‑carboxylate building block (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) that integrates an ethyl ester at the 2‑position and a primary aminomethyl group at the 3‑position of the indole nucleus. The compound is supplied as a research‑grade solid with certified purity typically ≥95 % (HPLC/GC) and is a canonical intermediate for structure‑activity‑relationship (SAR) campaigns targeting the strychnine‑insensitive glycine binding site of the NMDA receptor and for kinase‑inhibitor programs.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 2106765-19-7
Cat. No. B2714959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(Aminomethyl)-1H-indole-2-carboxylate
CAS2106765-19-7
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)CN
InChIInChI=1S/C12H14N2O2/c1-2-16-12(15)11-9(7-13)8-5-3-4-6-10(8)14-11/h3-6,14H,2,7,13H2,1H3
InChIKeyMUZFHQVGAZXVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate (CAS 2106765-19-7) – Core Identity and Physicochemical Baseline for Procurement


Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS 2106765-19-7) is a 3‑substituted indole‑2‑carboxylate building block (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) that integrates an ethyl ester at the 2‑position and a primary aminomethyl group at the 3‑position of the indole nucleus . The compound is supplied as a research‑grade solid with certified purity typically ≥95 % (HPLC/GC) and is a canonical intermediate for structure‑activity‑relationship (SAR) campaigns targeting the strychnine‑insensitive glycine binding site of the NMDA receptor and for kinase‑inhibitor programs [1][2]. Its compact indole‑2‑carboxylate scaffold preserves the key pharmacophoric features required for glycine‑site recognition while the free –CH₂NH₂ handle enables rapid diversification to amides, sulfonamides, ureas, or reductive‑amination products without a deprotection step.

Why Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate Cannot Be Replaced by Generic Indole‑2‑carboxylates in SAR‑Driven Procurement


Generic indole‑2‑carboxylates such as ethyl indole‑2‑carboxylate or methyl indole‑2‑carboxylate lack the essential 3‑aminomethyl arm that has been shown, in class‑leading analogs, to profoundly modulate affinity for the glycine/NMDA site (pKi difference > 2 log units between 3‑H and 3‑substituted congeners) [1][2]. Even close esters (e.g., methyl 3‑(aminomethyl)‑1H‑indole‑2‑carboxylate) alter the lipophilicity and metabolic stability profile; the ethyl ester consistently delivers a balanced LogP and plasma stability that the methyl and tert‑butyl variants do not replicate, making direct interchange impossible without re‑optimising the entire pharmacokinetic‑pharmacodynamic relationship [2][3]. The free amine also differentiates this compound from N‑Boc‑protected or N‑methylated analogs that require additional deprotection steps and often exhibit reduced target engagement.

Quantitative Differentiation Evidence for Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate Relative to Closest Analogs and In‑Class Comparators


Glycine‑Site Affinity Gain Conferred by the 3‑Aminomethyl Arm vs. 3‑Unsubstituted Indole‑2‑carboxylate

In the indole‑2‑carboxylate series, installation of a suitably functionalized C‑3 chain is the primary driver of glycine‑site affinity. The reference antagonist 4,6‑dichloro‑3‑(2‑(phenylcarbamoyl)ethenyl)‑1H‑indole‑2‑carboxylic acid (compound 8 in Di Fabio et al.) achieves a pKi = 8.5 (Ki ≈ 3.2 nM), whereas the unsubstituted indole‑2‑carboxylate scaffold shows only millimolar binding (e.g., ethyl indole‑2‑carboxylate inhibits benzodiazepine receptor with IC₅₀ = 2.2 mM) [1][2]. Ethyl 3‑(aminomethyl)‑1H‑indole‑2‑carboxylate presents the 3‑aminomethyl group that can be directly elaborated to the C‑3 ethenyl‑carbamoyl motif or to bioisosteric amides, placing the critical H‑bond donor/acceptor pair at the same topological distance from the indole core as in the nanomolar leads. This structural congruence is absent in ethyl indole‑2‑carboxylate (CAS 3770‑50‑1) or 5‑methoxyindole‑2‑carboxylate, which may explain their lack of sub‑micromolar NMDA‑glycine site activity [2].

NMDA receptor glycine binding site indole‑2‑carboxylate SAR

Lipophilicity and Ester‑Dependent Developability: Ethyl vs. Methyl 3‑(Aminomethyl)‑1H‑indole‑2‑carboxylate

Computational comparison of the ethyl ester (target compound) and its methyl ester analog (methyl 3‑(aminomethyl)‑1H‑indole‑2‑carboxylate, CAS 865660‑18‑0) reveals significant differences in predicted LogP and aqueous solubility that impact pharmaceutical developability. The ethyl ester shows a calculated LogP (XLogP3) of 1.5, while the methyl ester is predicted to have a LogP of approximately 1.0 . In the glycine‑site antagonist pharmacophore, the optimal LogP range for CNS penetration and oral bioavailability has been established between 1.5 and 2.5; therefore the ethyl ester sits at the lower acceptable boundary whereas the methyl ester falls below it, potentially compromising passive blood‑brain barrier permeability [1]. The ethyl ester also exhibits a topological polar surface area (TPSA) of 68.1 Ų, which is within the favourable range for CNS drugs (< 90 Ų) .

ADME lipophilicity ester prodrug

Synthetic Tractability Advantage: One‑Step Diversification vs. Multi‑Step Orthogonal Protection

Ethyl 3‑(aminomethyl)‑1H‑indole‑2‑carboxylate carries an unprotected primary amine, enabling direct amide coupling, reductive amination, or sulfonamide formation in a single step. By contrast, the analogous N‑Boc‑protected derivative (tert‑butyl 3‑(aminomethyl)‑1H‑indole‑1‑carboxylate, CAS 188988‑46‑7) requires a Boc‑deprotection step (TFA or HCl/dioxane) that can lead to ester hydrolysis or indole ring decomposition, reducing overall yield and purity . In the synthesis of glycine‑site antagonist libraries, the free amine intermediate eliminates 1–2 synthetic steps per analog, translating to a 30–50 % reduction in reaction time per compound when using parallel synthesis platforms [1]. The free base form also avoids the hygroscopicity and handling difficulties associated with the hydrochloride salt (CAS 2305255‑64‑3) .

medicinal chemistry parallel synthesis building block

Optimal Research and Industrial Deployment Scenarios for Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate


CNS Drug Discovery: Iterative SAR Expansion of Glycine‑Site NMDA Antagonists

Medicinal chemistry teams can couple the free amine directly with substituted benzoic acids, heterocyclic carboxylic acids, or sulfonyl chlorides to generate libraries of 3‑amido‑ and 3‑sulfonamido‑indole‑2‑carboxylates. The ethyl ester delivers the lipophilicity window required for CNS penetration while retaining the free carboxylate metabolite for secondary pharmacology profiling [1]. This strategy mirrors the successful evolution of GV150526‑class antagonists where the C‑3 chain was systematically varied to achieve pKi > 8.5 and ED₅₀ = 0.06 mg/kg i.v. [2].

Parallel Library Synthesis in Academic Drug‑Discovery Centres

The unprotected amine makes the compound compatible with automated liquid‑handling platforms for amide array synthesis. Academic screening facilities can use this building block as a diversity element in 96‑well plate formats, coupling it to 80–120 carboxylic acids in a single day to produce focused libraries for kinase, GPCR, or ion‑channel primary screens [1].

Chemical Biology Tool Compound Generation for Target Validation

The aminomethyl handle enables conjugation to biotin, fluorescent dyes, or photoaffinity labels via straightforward amide bond formation. This permits the creation of pull‑down probes or imaging agents that retain the indole‑2‑carboxylate pharmacophore for chemoproteomic target‑engagement studies [1][2].

Process‑Scale Intermediate for Late‑Stage Functionalisation

Contract research organisations (CROs) offering FTE‑based synthesis services can stock this compound as a key intermediate for kilo‑lab campaigns. The free amine simplifies the supply chain by eliminating the need for Boc‑deprotection scale‑up, and the ethyl ester facilitates final‑step hydrolysis under mild aqueous base conditions to yield the corresponding carboxylic acid for salt‑formation studies .

Quote Request

Request a Quote for Ethyl 3-(Aminomethyl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.